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Technical Support Center: IMM-H004 Dosage Adjustment for Aged Animal Models

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Compound of Interest		
Compound Name:	IMM-H004	
Cat. No.:	B15582241	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing **IMM-H004** in aged animal models of cerebral ischemia. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in dose adjustment and experimental design for this specific demographic, ensuring experimental accuracy and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of **IMM-H004** for aged rats in a cerebral ischemia model?

A1: Based on preclinical studies, a therapeutic dosage window of 5 to 20 mg/kg has been shown to be effective in aged (26-month-old) male Sprague-Dawley rats undergoing permanent middle cerebral artery occlusion (pMCAO).[1] A dose of 10 mg/kg administered 6 hours after ischemia has been demonstrated to significantly reduce brain infarction and neurological dysfunction.[1] It is advisable to start with a dose within this range and optimize based on your specific experimental model and endpoints.

Q2: How does the efficacy of **IMM-H004** in aged animals compare to adult animals?

A2: **IMM-H004** has shown protective effects against cerebral ischemia-induced brain injury and associated cardiopulmonary complications in both adult and aged rats.[1] While direct comparative studies on the dose-response relationship between adult and aged animals are limited, the compound has been found to be effective in both populations.[1] Researchers







should be aware that age-related physiological changes can affect drug metabolism and distribution, potentially influencing the optimal dosage.

Q3: What is the primary mechanism of action for **IMM-H004** in the context of cerebral ischemia in aged animals?

A3: **IMM-H004** exerts its neuroprotective effects by inhibiting the CKLF1 (chemokine-like factor 1) mediated inflammatory pathway.[1] Following ischemic injury, CKLF1 is upregulated in neurons, which in turn promotes the pro-inflammatory M1 polarization of microglia.[2] **IMM-H004** downregulates CKLF1, which subsequently suppresses the activation of the NF-κB signaling pathway and the NLRP3 inflammasome.[1][3] This leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby mitigating neuroinflammation and protecting against brain and cardiopulmonary damage.[1]

Q4: Are there any known metabolites of **IMM-H004** that I should be aware of?

A4: Yes, **IMM-H004** is metabolized in rats, with the major metabolite being a glucuronide conjugate, **IMM-H004**G.[4][5] Interestingly, **IMM-H004**G exhibits similar neuroprotective activity to the parent compound and has a much longer plasma half-life (6.61 hours for **IMM-H004**G vs. 0.42 hours for **IMM-H004**).[4][5] This suggests that the metabolite significantly contributes to the sustained therapeutic effect of **IMM-H004**.[4][5]

Q5: Can **IMM-H004** be administered for an extended period in aged animals?

A5: One study involved continuous administration of **IMM-H004** at 10 mg/kg once daily for 3 days in aged rats following pMCAO, which resulted in an improved survival rate.[1] For longer-term studies, it is crucial to monitor the overall health of the aged animals, including body weight, food and water intake, and any signs of distress, as they are more susceptible to age-related complications.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause(s)	Recommended Action(s)
High Mortality Rate Post- Surgery in Aged Animals	Aged animals are more fragile and less tolerant to anesthesia and surgical stress.[6] They may also have underlying health issues.	- Use a less invasive surgical model if possible. A modified transcranial MCAO model has shown excellent long-term survival in aged mice.[7]-Carefully monitor and maintain body temperature at 37 ± 0.5°C during and after surgery. [8]- Provide meticulous postoperative care, including fluid support and soft food.
Variability in Infarct Volume and Neurological Outcomes	Increased physiological variability is a characteristic of aging. Aged animals may have differences in collateral blood vessel circulation.	- Increase the sample size to account for individual differences Ensure consistent and precise surgical procedures, particularly the placement of the occluding filament Consider prescreening animals for baseline health status.
Lack of Efficacy at a Given Dose	Age-related changes in drug metabolism (e.g., reduced hepatic or renal function) could alter the pharmacokinetic profile of IMM-H004.	- Verify the administration technique (e.g., intravenous injection) to ensure proper delivery Consider performing a dose-response study within the recommended range (5-20 mg/kg) to determine the optimal dose for your specific aged animal strain and model. [1]- Analyze plasma levels of IMM-H004 and its active metabolite IMM-H004G to assess drug exposure.[4][5]



Unexpected Adverse Events (e.g., lethargy, weight loss)

Aged animals may have a lower tolerance to therapeutic agents due to compromised organ function.

- Start with the lowest effective dose (e.g., 5 mg/kg).[1]-Closely monitor the animals daily for any clinical signs of toxicity.- If adverse events occur, consider reducing the dose or the frequency of administration.- Conduct baseline and periodic health assessments, including blood work, to monitor organ function.

Quantitative Data

Table 1: Dose-Dependent Effect of **IMM-H004** on Infarct Volume and Neurological Score in Aged Rats



Treatment Group	Dose (mg/kg)	Administration Time	Infarct Volume (% of hemisphere)	Neurological Score
Saline	-	6h post-pMCAO	~35%	~3.5
IMM-H004	5	6h post-pMCAO	~25%	~2.5
IMM-H004	10	6h post-pMCAO	~20%	~2.0
IMM-H004	20	6h post-pMCAO	~18%	~1.8
*Data are				
approximated				
from graphical				
representations				
in Ai et al., 2019.				
[1] Neurological				
score based on a				
4-point scale. *p				
< 0.05, *p < 0.01				
compared to				
saline group.				

Table 2: Effect of IMM-H004 on Pro-Inflammatory Cytokines in the Brain of Aged Rats



Treatment Group	Dose (mg/kg)	IL-1β Levels (pg/mg protein)	TNF-α Levels (pg/mg protein)
Sham	-	~20	~30
pMCAO + Saline	-	~80	~100
pMCAO + IMM-H004	10	~40	~60

*Data are

approximated from

graphical

representations in Ai

et al., 2019.[1]

Cytokine levels

measured in the

hippocampus, cortex,

and striatum. *p <

0.01 compared to

pMCAO + Saline

group.

Experimental Protocols

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Aged Rats (26-month-old)

This protocol is a synthesis of best practices and information from published studies.[1][8][9]

- Animal Preparation:
 - Acclimatize aged male Sprague-Dawley rats (500-600g) for at least one week before surgery.
 - Fast the animals overnight with free access to water.
 - Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane in 30% O₂/70% N₂O).
 Maintain anesthesia with a lower concentration of the anesthetic.



- Maintain the animal's body temperature at 37 ± 0.5 °C using a heating pad and monitor with a rectal probe throughout the procedure.
- Apply ophthalmic ointment to both eyes to prevent corneal drying.
- Surgical Procedure:
 - Place the rat in a supine position and make a midline cervical incision.
 - Carefully dissect the soft tissues to expose the right common carotid artery (CCA),
 external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the distal end of the ECA and the proximal end of the CCA.
 - Make a small incision in the ECA and insert a 4-0 monofilament nylon suture with a rounded tip into the ICA.
 - Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
 - Secure the filament in place. For permanent occlusion, the filament is left in place.
- Post-Operative Care:
 - Suture the incision and allow the animal to recover from anesthesia in a warm, clean cage.
 - Monitor the animal closely during recovery.
 - Administer IMM-H004 (5, 10, or 20 mg/kg) or vehicle via intravenous injection at the desired time point (e.g., 6 hours post-pMCAO).
 - Provide soft, palatable food and easy access to water.
 - Assess neurological deficits at predetermined time points using a standardized scoring system.

Visualizations

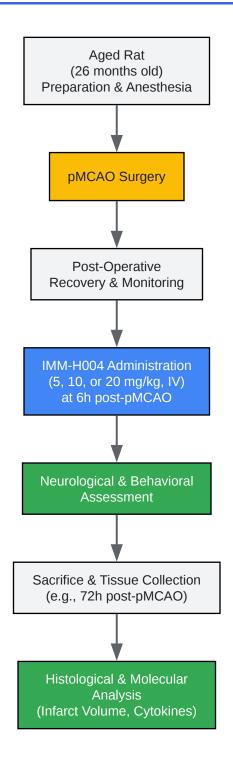




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Caption: IMM-H004 Signaling Pathway in Aged Ischemic Stroke Models.





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Caption: Experimental Workflow for **IMM-H004** in Aged Rat pMCAO Model.

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